molecular formula C31H32N2O5 B561919 (R)-(+)-5'-Benzyloxy Carvedilol CAS No. 1217637-76-7

(R)-(+)-5'-Benzyloxy Carvedilol

Cat. No.: B561919
CAS No.: 1217637-76-7
M. Wt: 512.606
InChI Key: VZHXJWOZEWRBDU-HSZRJFAPSA-N
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Description

®-(+)-5’-Benzyloxy Carvedilol is a chiral derivative of carvedilol, a non-selective beta-adrenergic antagonist used primarily for treating heart failure and hypertension

Mechanism of Action

Biochemical Analysis

Biochemical Properties

®-(+)-5’-Benzyloxy Carvedilol plays a significant role in biochemical reactions. It interacts with β/α-1 receptors, exerting its effects through these interactions . The compound’s non-selective β/α-1 blocking activity leads to the dilation of blood vessels, reducing peripheral resistance and lowering blood pressure .

Cellular Effects

®-(+)-5’-Benzyloxy Carvedilol has profound effects on various types of cells and cellular processes. It influences cell function by interacting with β/α-1 receptors, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of ®-(+)-5’-Benzyloxy Carvedilol involves binding interactions with β/α-1 receptors. This leads to enzyme inhibition or activation and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-5’-Benzyloxy Carvedilol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the benzyloxy group, which is then attached to the carvedilol scaffold.

    Reaction Conditions: The key steps involve the use of protecting groups, selective reduction, and chiral resolution to obtain the desired ®-enantiomer.

Industrial Production Methods: Industrial production of ®-(+)-5’-Benzyloxy Carvedilol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent evaporation and crystallization are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: ®-(+)-5’-Benzyloxy Carvedilol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzyloxy derivatives .

Scientific Research Applications

®-(+)-5’-Benzyloxy Carvedilol has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: ®-(+)-5’-Benzyloxy Carvedilol is unique due to its chiral specificity, which can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic mixture. This enantiomer may offer distinct therapeutic advantages, such as reduced side effects and enhanced efficacy in certain clinical settings .

Properties

IUPAC Name

(2R)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-5-phenylmethoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O5/c1-35-28-15-14-24(37-20-22-8-3-2-4-9-22)18-30(28)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHXJWOZEWRBDU-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNC[C@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652462
Record name (2R)-1-({2-[5-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217637-76-7
Record name (2R)-1-({2-[5-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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